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Introduction: The Vertical Challenge in Modern
Semiconductor Manufacturing

As semiconductor device dimensions continue to shrink into the sub-10 nm regime, the
complexity of interconnects has escalated dramatically. The use of high-aspect-ratio (HAR)
structures, such as deep trenches and vias, is now commonplace in advanced logic and
memory devices like 3D NAND.[1] Filling these intricate, narrow features with a conductive
material without creating voids or seams is a critical challenge. Tungsten (W) has long been a
favored material for these applications due to its low resistivity and high thermal stability.[2] The
primary precursor for tungsten deposition is tungsten hexafluoride (WF6), a volatile and
highly reactive gas.[1][2] However, the choice of deposition technique is paramount in
achieving the required film conformity in HAR structures. This guide provides a comprehensive
comparison of the two primary methods for tungsten deposition from WF6—Chemical Vapor
Deposition (CVD) and Atomic Layer Deposition (ALD)—with a focus on step coverage analysis.

Deposition Methodologies: A Tale of Two
Techniques

The deposition of tungsten from WF6 is primarily achieved through its reduction by gases like
hydrogen (H2), silane (SiH4), or diborane (B2H6).[3][4] The choice between CVD and ALD
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fundamentally alters the film growth dynamics and, consequently, the step coverage.

Chemical Vapor Deposition (CVD): The Workhorse with
Limitations

In a conventional CVD process, the WF6 precursor and the reducing agent (e.g., H2) are
introduced into the reaction chamber simultaneously.[2] The chemical reaction leading to
tungsten deposition occurs continuously on the heated substrate surface. The overall reaction
with hydrogen is:

WF6 (g) + 3H2 (g) - W (s) + 6HF (9)[2]

The key challenge with CVD in HAR structures is the potential for non-conformal film growth.
This is due to reactant depletion within the feature. As the precursor gases diffuse into the
narrow trench or via, they are consumed, leading to a higher deposition rate at the top of the
feature than at the bottom. This can result in the formation of voids or a center seam, which can
compromise the electrical integrity of the interconnect.[5]

The conformality of the CVD process is heavily influenced by the deposition regime. In a
transport-limited regime (typically at higher temperatures and pressures), the deposition rate is
limited by the arrival of reactants to the surface, exacerbating the non-conformal growth.[6] In a
reaction-limited regime (at lower temperatures and pressures), the surface reaction kinetics are
the rate-limiting step, which can improve step coverage but often at the cost of a significantly
lower deposition rate.[6]

Gas Phase

WF6 Adsorption & Reaction Substrate Surface

Growing Tungsten Film | Desorption | (byproduct)
Adsorption & Reaction

H2
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Caption: Tungsten CVD reaction mechanism.

Atomic Layer Deposition (ALD): Precision in Self-
Limiting Steps

Atomic Layer Deposition is a cyclical process that builds a film one atomic layer at a time.[7]
Unlike CVD, the precursor and reactant gases are introduced into the chamber sequentially,

separated by purge steps.[8] This self-limiting nature of the surface reactions is the key to
ALD's exceptional conformality.[3]

A typical thermal ALD cycle for tungsten using WF6 and SiH4 involves the following steps:

WF6 Pulse: WF6 is introduced and chemisorbs onto the substrate surface until all available
reactive sites are saturated.

e Purge: Excess WF6 and any gaseous byproducts are removed from the chamber.

e SiH4 Pulse: The reducing agent, SiH4, is introduced and reacts with the adsorbed WF6
species, reducing them to tungsten and forming volatile byproducts. This reaction is also
self-limiting.

o Purge: Excess SiH4 and reaction byproducts are purged, completing one cycle.

This cycle is repeated until the desired film thickness is achieved. Because the reactions are
self-limiting, ALD can achieve near-perfect conformality, even in extremely high-aspect-ratio
structures, with step coverage often exceeding 95%.[1]
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Caption: A typical tungsten ALD cycle.

Comparative Analysis of Step Coverage: CVD vs.
ALD
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The choice between CVD and ALD for tungsten deposition in HAR structures hinges on a

trade-off between deposition rate and film conformality. The following table provides a

comparative overview of the two techniques:

Feature

Chemical Vapor
Deposition (CVD)

Atomic Layer Deposition
(ALD)

Deposition Mechanism

Continuous reaction of co-

flowed precursors

Sequential, self-limiting surface

reactions

Typical Step Coverage

20-80% (highly dependent on
aspect ratio and process

conditions)

>95% (excellent conformality)

[1]

Deposition Rate

High (typically 10-100 nm/min)

Low (typically 0.1-1 nm/cycle)

Film Purity

Can have higher levels of
impurities due to gas-phase

reactions

High purity due to self-limiting

reactions and purge steps

Process Temperature

300-500°C[2]

200-350°C[9]

Challenges

Void and seam formation in
HAR structures, poor

conformality

Low throughput, potential for

long process times

Experimental Protocols
Protocol 1: Tungsten Chemical Vapor Deposition (CVD)

e Substrate Preparation: Load a patterned silicon wafer with HAR structures into the CVD

reactor. A TiN adhesion layer is commonly used.

o Pump Down and Heating: Evacuate the chamber to a base pressure of <1 mTorr. Heat the

substrate to the desired deposition temperature (e.g., 400°C).

e Gas Introduction: Introduce the reactant gases, WF6 and H2, into the chamber at

predetermined flow rates (e.g., WF6 at 20 sccm, H2 at 500 sccm). Maintain a constant

pressure (e.g., 1 Torr).
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o Deposition: Allow the deposition to proceed for the time required to achieve the target film
thickness.

e Gas Purge and Cool Down: Stop the flow of reactant gases and purge the chamber with an
inert gas (e.g., Ar). Cool the substrate to room temperature before removal.

Protocol 2: Tungsten Atomic Layer Deposition (ALD)

o Substrate Preparation: Load the patterned wafer into the ALD reactor.

o Pump Down and Heating: Evacuate the chamber and heat the substrate to the process
temperature (e.g., 300°C).

e ALD Cycles:

(¢]

WF6 Pulse: Introduce WF6 into the chamber for a set duration (e.g., 0.5 seconds) to allow
for surface saturation.

o Purge: Purge the chamber with Ar for a specified time (e.g., 5 seconds) to remove
unreacted WF6.

o SiH4 Pulse: Introduce SiH4 into the chamber for a set duration (e.g., 1 second) to react
with the surface-adsorbed species.

o Purge: Purge the chamber with Ar (e.g., 5 seconds) to remove byproducts and unreacted
SiHA4.

» Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

o Cool Down: After the final cycle, cool the substrate under an inert atmosphere before
unloading.

Methodology for Step Coverage Analysis

The primary technique for evaluating step coverage is cross-sectional Scanning Electron
Microscopy (SEM).[10]
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Caption: Workflow for SEM-based step coverage analysis.
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Step-by-Step SEM Analysis:

Sample Preparation: A cross-section of the wafer is prepared, typically by cleaving or using a
Focused lon Beam (FIB) for precise sectioning of a specific feature.

SEM Imaging: The cross-section is imaged using an SEM. High-resolution images are
captured that clearly show the deposited tungsten film within the HAR structure.

Thickness Measurement: Using the SEM software's measurement tools, the thickness of the
tungsten film is measured at three key locations:

o t_top: The thickness on the top surface of the wafer.

o t sidewall: The thickness on the vertical sidewall of the feature.

o t_bottom: The thickness at the bottom of the feature.

Step Coverage Calculation: The step coverage is typically expressed as a percentage and is
calculated as follows:

Step Coverage (%) = (t_sidewall / t_top) * 100

or

Step Coverage (%) = (t_bottom / t_top) * 100

Conclusion and Future Outlook

For the filling of high-aspect-ratio structures with tungsten from WF6, Atomic Layer Deposition

offers demonstrably superior step coverage compared to conventional Chemical Vapor

Deposition. The self-limiting nature of ALD ensures highly conformal films, mitigating the risk of

voids and seams that can plague CVD processes in aggressive geometries. While CVD

provides a higher deposition rate, its utility for filling HAR features is limited. The choice of

deposition technique, therefore, represents a critical decision in the fabrication of advanced

semiconductor devices. As feature sizes continue to shrink and aspect ratios increase, the

precision and conformality of ALD will become increasingly indispensable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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